molecular formula C7H8BrNO2 B14723037 2-Bromoacetic acid;pyridine CAS No. 10414-51-4

2-Bromoacetic acid;pyridine

Cat. No.: B14723037
CAS No.: 10414-51-4
M. Wt: 218.05 g/mol
InChI Key: CLULMMDKGZLJPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoacetic acid is typically prepared by the bromination of acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where acetic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide . The reaction conditions usually involve elevated temperatures and pressures to facilitate the bromination process .

Industrial Production Methods

In industrial settings, 2-Bromoacetic acid can be produced by direct bromination of acetic acid at elevated temperatures and pressures, or with dry hydrogen chloride as a catalyst. Another method involves using red phosphorus as a catalyst, which results in the formation of bromoacetyl bromide .

Chemical Reactions Analysis

Types of Reactions

2-Bromoacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2-Bromoacetic acid include nucleophiles such as amines and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the generated acid .

Major Products Formed

The major products formed from reactions involving 2-Bromoacetic acid depend on the nucleophile used. For example, reaction with an amine can produce an amide, while reaction with a thiol can produce a thioether .

Mechanism of Action

The mechanism of action of 2-Bromoacetic acid involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and DNA. This alkylation can lead to the inhibition of enzyme activity or the modification of genetic material . In particular, it has been shown to inhibit pyruvate orthophosphate dikinase, an enzyme involved in photosynthesis in plants .

Properties

CAS No.

10414-51-4

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-bromoacetic acid;pyridine

InChI

InChI=1S/C5H5N.C2H3BrO2/c1-2-4-6-5-3-1;3-1-2(4)5/h1-5H;1H2,(H,4,5)

InChI Key

CLULMMDKGZLJPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(C(=O)O)Br

Origin of Product

United States

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